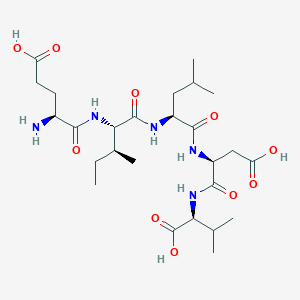
3-Hydroxy-5-nitrobenzaldehyde
Vue d'ensemble
Description
3-Hydroxy-5-nitrobenzaldehyde is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis, pharmaceuticals, and as a precursor for other chemical compounds. It is characterized by the presence of hydroxyl and nitro groups on the benzaldehyde structure, which significantly influence its chemical behavior and properties .
Synthesis Analysis
The synthesis of 3-Hydroxy-5-nitrobenzaldehyde has been improved from previous methods. Initially, 3,5-dinitrobenzoyl chloride was used as a starting material, which upon reduction yielded the corresponding benzaldehyde. Modifications in the literature have led to an optimized process where the amount of oxime used as a reagent was reduced by half, resulting in a higher yield of 90% . Other related compounds, such as dihydroxynitrobenzaldehydes and hydroxymethoxynitrobenzaldehydes, have been synthesized and tested for biological activity, indicating the versatility of nitrobenzaldehyde derivatives in chemical synthesis .
Molecular Structure Analysis
Studies on the molecular structure of related compounds, such as 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have been conducted using density functional theory (DFT) calculations. These studies provide insights into the conformational stability, geometry optimization, and vibrational frequencies of the molecules. The computational analysis has been validated by comparing the simulated spectra with experimental FT-IR and FT-Raman measurements, showing good agreement .
Chemical Reactions Analysis
The reactivity of nitrobenzaldehyde derivatives has been explored in various chemical reactions. For instance, gold-catalyzed aromatizations have been used to construct hydroxyaminobenzaldehyde cores, demonstrating the potential of these compounds in complex organic transformations . Additionally, the nitro group's position relative to other substituents, such as hydroxyl groups, has been found to be crucial for the activity of these compounds as inhibitors of enzymes like catechol-O-methyltransferase (COMT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzaldehyde derivatives are influenced by their functional groups. For example, the presence of electron-withdrawing nitro groups can affect the acidity and antioxidant activity of the compounds. Potentiometric titrations in non-aqueous solvents have been used to determine pKa values, providing information on the acidic properties of these molecules . The vibrational dynamics and molecular docking studies have also been used to explore the intermolecular interactions and potential biological activities of these compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
An improved synthesis protocol for 3H5NBA involves the reduction of 3,5-dinitrobenzoyl chloride, followed by optimization of the oxime to substrate ratios, significantly reducing the amount of oxime used and achieving a 90% yield (Zhang Wen-jing, 2009). Additionally, 3H5NBA has been implicated in the synthesis of bimetallic Schiff-base complexes, demonstrating its utility in creating complex molecular architectures with potential applications in nonlinear optics and electrochemical sensors (Salvador Celedón et al., 2016).
Molecular Interactions and Structure Analysis
3H5NBA's structural and molecular interactions have been studied through various spectroscopic techniques. For instance, a comprehensive study on 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, a closely related compound, utilized Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements, alongside density functional theory (DFT) calculations, to analyze molecular structure, vibrational spectra, and charge transfer mechanisms (A. Nataraj et al., 2011). These studies highlight the compound's potential in elucidating intramolecular interactions and charge transfer phenomena in nitroaromatic compounds.
Sensor Development
3H5NBA has shown potential in sensor development, especially for detecting heavy metal ions in aqueous solutions. A study demonstrated the use of a hydrazone derivative of 3H5NBA for the colorimetric sensing of copper(ii) ions, offering high sensitivity, quick response, and reusability. This sensor exhibited a detection limit of 0.34 μg L−1, showcasing 3H5NBA's applicability in environmental monitoring and analytical chemistry (I. Abdulazeez et al., 2018).
Safety And Hazards
Orientations Futures
The synthesis and study of biologically active compounds like 3-Hydroxy-5-nitrobenzaldehyde remain one of the most important and developing areas of organic and medicinal chemistry . Future research may focus on reducing costs and environmental impact during industrial production, as well as exploring new methods for their synthesis .
Propriétés
IUPAC Name |
3-hydroxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGPTXBGYDEOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441947 | |
| Record name | 3-HYDROXY-5-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-nitrobenzaldehyde | |
CAS RN |
193693-95-7 | |
| Record name | 3-HYDROXY-5-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)








